molecular formula C12H15Cl2N B15047466 1-(3,4-Dichlorophenyl)cyclopentanemethanamine

1-(3,4-Dichlorophenyl)cyclopentanemethanamine

Cat. No.: B15047466
M. Wt: 244.16 g/mol
InChI Key: CTUZLMXCSKURAB-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)cyclopentanemethanamine is a cyclopentane-based primary amine featuring a 3,4-dichlorophenyl substituent.

Molecular Formula: C₁₂H₁₄Cl₂N
Molecular Weight: ~244.06 g/mol (calculated)
Key Features:

  • Two chlorine atoms at the 3- and 4-positions of the phenyl ring.
  • Cyclopentane backbone, offering moderate ring strain and conformational flexibility.
  • Primary amine functional group, enabling hydrogen bonding and salt formation.

Properties

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

IUPAC Name

[1-(3,4-dichlorophenyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H15Cl2N/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2

InChI Key

CTUZLMXCSKURAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)cyclopentanemethanamine typically involves several steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with cyclopentanone in the presence of a base to form an intermediate compound. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Electronic Effects

The table below compares the target compound with analogs differing in substituent position, halogen type, or ring size:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Differences
1-(3,4-Dichlorophenyl)cyclopentanemethanamine 3,4-diCl C₁₂H₁₄Cl₂N 244.06 Enhanced lipophilicity; dual electron-withdrawing Cl substituents
1-(3-Chlorophenyl)cyclopentanemethanamine 3-Cl C₁₂H₁₅ClN 209.72 Lower molecular weight; single Cl reduces steric and electronic effects
1-(4-Chlorophenyl)cyclopentanemethanamine 4-Cl C₁₂H₁₆ClN 209.72 Para-substitution alters dipole orientation; may reduce π-π stacking efficiency
1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine HCl 2-Cl, 4-F C₁₂H₁₄ClFN·HCl 279.15 (HCl salt) Ortho-Cl introduces steric hindrance; F enhances electronegativity; hydrochloride improves solubility
1-[3-(Trifluoromethyl)phenyl]cyclobutanemethanamine 3-CF₃, cyclobutane C₁₂H₁₄F₃N 229.24 CF₃ is bulkier and more electron-withdrawing; cyclobutane increases ring strain
1-(3,4-Dichlorophenyl)ethanone oxime 3,4-diCl, oxime C₈H₇Cl₂NO 220.06 Oxime group introduces hydrogen-bonding sites; reduced aliphatic backbone

Structural and Functional Impacts

Chlorine Substitution Patterns
  • 3,4-Dichloro vs. Mono-Chloro: The dual Cl substituents in the target compound increase molecular weight by ~34.34 g/mol compared to mono-Cl analogs (e.g., 1-(3-Cl)-analog).
  • Positional Isomerism : Para-Cl (4-Cl) substitution () lacks the electronic synergy of 3,4-diCl, which creates a stronger electron-deficient aromatic system. This may reduce interactions with electron-rich biological targets .
Ring Size and Conformation
  • Cyclopentane vs. Cyclobutane/Propane: Cyclopentane in the target compound balances ring strain (≈6.3 kcal/mol) and flexibility, whereas cyclopropane () exhibits high strain (~27.5 kcal/mol), reducing stability.
Halogen vs. Trifluoromethyl Groups
  • The CF₃ group () is ~3× heavier than Cl and introduces stronger electron-withdrawing effects (-I effect), which may alter binding kinetics. However, its larger size could hinder fit into hydrophobic binding pockets compared to diCl .

Biological Activity

1-(3,4-Dichlorophenyl)cyclopentanemethanamine is a chemical compound with notable structural features that suggest potential biological activities. The compound is characterized by a cyclopentane ring connected to a dichlorophenyl group and an amine functional group. Its molecular formula is C11H12Cl2NC_{11}H_{12}Cl_2N, and it has a molar mass of approximately 230.13 g/mol. The presence of two chlorine atoms on the phenyl ring plays a significant role in its chemical properties and potential interactions within biological systems.

Structural Characteristics

The unique structure of this compound allows it to exhibit interactions similar to known psychoactive substances. This structural similarity raises the possibility of its involvement in neurotransmitter systems, which could lead to various pharmacological effects.

Pharmacological Potential

Research indicates that this compound may have several pharmacological applications. Some key areas of interest include:

  • Neurotransmitter Interaction : The compound's structural resemblance to psychoactive agents suggests possible modulation of neurotransmitter activity.
  • Hepatotoxicity : Preliminary studies indicate that compounds with similar structures may exhibit hepatotoxic effects, necessitating further exploration of the safety profile of this compound .

Interaction Studies

Interaction studies focus on the compound's binding affinity to various biological targets. These investigations are crucial for understanding both therapeutic benefits and potential side effects associated with the compound. Key findings include:

  • Binding Affinity : Initial assays suggest that this compound may interact with receptors involved in neurotransmission.
  • Mechanisms of Action : Ongoing research aims to elucidate specific mechanisms through which this compound exerts its biological effects.

Comparative Analysis with Similar Compounds

A comparative analysis highlights other compounds with structural similarities to this compound. This comparison aids in understanding the nuances of biological activity among related compounds.

Compound NameMolecular FormulaUnique Features
1-(2-Chlorophenyl)cyclopentanemethanamineC11H12ClNContains one chlorine atom on the phenyl ring.
1-(2,5-Dichlorophenyl)cyclopentanemethanamineC11H12Cl2NChlorine substituents at positions 2 and 5.
1-(2,6-Dichlorophenyl)cyclopentanemethanamineC11H12Cl2NChlorine substituents at positions 2 and 6.
1-(2,5-Dichlorophenyl)-N-methylmethanamineC12H14Cl2NMethyl substitution on the nitrogen atom.

The variations in chlorine placement and additional substituents can significantly influence the biological activity and chemical behavior of these compounds.

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of structurally related compounds:

  • Study on Hepatotoxicity : A study indicated that compounds with similar structures could exhibit hepatotoxic effects, reinforcing the need for careful evaluation of this compound in this regard .
  • Neuropharmacological Evaluation : Research has been initiated to evaluate the neuropharmacological effects of this compound, focusing on its potential as a therapeutic agent in treating neurological disorders.

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